molecular formula C20H25F3N2O3 B11318823 1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone

1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone

Cat. No.: B11318823
M. Wt: 398.4 g/mol
InChI Key: PFWLQZMBPXNTRY-UHFFFAOYSA-N
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Description

1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone is a complex organic compound that features a trifluoromethyl group, a hydroxy group, and an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone typically involves multiple steps. One common approach is to start with the preparation of the indazole ring, followed by the introduction of the trifluoromethyl and hydroxy groups. The final step involves the attachment of the phenoxyethanone moiety.

    Indazole Ring Formation: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

    Introduction of Trifluoromethyl and Hydroxy Groups: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide. The hydroxy group can be added through a hydroxylation reaction.

    Attachment of Phenoxyethanone Moiety: This step involves the reaction of the intermediate compound with 5-methyl-2-(propan-2-yl)phenol and ethanone under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Various nucleophiles depending on the desired substitution product

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a potential candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: Researchers can use this compound to study its interactions with biological molecules, which can provide insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy group can participate in hydrogen bonding interactions. The indazole ring provides a rigid scaffold that can facilitate specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone: This compound is unique due to the presence of both the trifluoromethyl and hydroxy groups, which can enhance its biological activity and binding affinity.

    1-[3-hydroxy-3-(methyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone: Similar structure but lacks the trifluoromethyl group, which may result in different biological properties.

    1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-[5-methyl-2-(ethyl)phenoxy]ethanone: Similar structure but with an ethyl group instead of an isopropyl group, which can affect its chemical and biological properties.

Uniqueness

The presence of the trifluoromethyl group in This compound makes it unique compared to other similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H25F3N2O3

Molecular Weight

398.4 g/mol

IUPAC Name

1-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]-2-(5-methyl-2-propan-2-ylphenoxy)ethanone

InChI

InChI=1S/C20H25F3N2O3/c1-12(2)14-9-8-13(3)10-17(14)28-11-18(26)25-19(27,20(21,22)23)15-6-4-5-7-16(15)24-25/h8-10,12,15,27H,4-7,11H2,1-3H3

InChI Key

PFWLQZMBPXNTRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2C(C3CCCCC3=N2)(C(F)(F)F)O

Origin of Product

United States

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